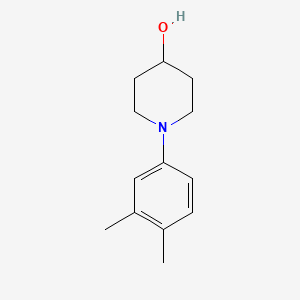

1-(3,4-Dimethylphenyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-12(9-11(10)2)14-7-5-13(15)6-8-14/h3-4,9,13,15H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHYLAKFMSDKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCC(CC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 3,4 Dimethylphenyl Piperidin 4 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 1-(3,4-Dimethylphenyl)piperidin-4-ol, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for assigning the specific resonances of the piperidine (B6355638) and dimethylphenyl moieties.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine ring and the 3,4-dimethylphenyl group.

Aromatic Protons: The protons on the dimethylphenyl ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring would lead to a specific splitting pattern. For a 1,2,4-trisubstituted ring, a set of coupled signals is expected.

Piperidine Ring Protons: The protons on the piperidine ring would show more complex signals due to their diastereotopic nature and spin-spin coupling.

The proton attached to the carbon bearing the hydroxyl group (C4-H) would likely appear as a multiplet.

The protons on the carbons adjacent to the nitrogen atom (C2-H and C6-H) are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen.

The protons at the C3 and C5 positions would also appear as complex multiplets.

Hydroxyl Proton: The hydroxyl (-OH) proton signal can appear over a wide range of chemical shifts and may be broad, depending on the solvent and concentration.

Methyl Protons: The two methyl groups on the phenyl ring would each give rise to a singlet in the upfield region of the spectrum, likely around δ 2.2 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 6.5 - 7.2 | m |

| C4-H | 3.6 - 4.0 | m |

| C2/C6-H (axial & equatorial) | 2.8 - 3.5 | m |

| C3/C5-H (axial & equatorial) | 1.6 - 2.1 | m |

| Ar-CH₃ | ~2.2 | s |

| OH | Variable | br s |

Note: This is a predicted data table based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Aromatic Carbons: The carbons of the dimethylphenyl ring would resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbons attached to the nitrogen and the methyl groups would have distinct chemical shifts.

Piperidine Ring Carbons:

The carbon atom bonded to the hydroxyl group (C4) would appear in the range of δ 60-70 ppm.

The carbons adjacent to the nitrogen (C2 and C6) would be found at approximately δ 40-55 ppm.

The C3 and C5 carbons would resonate further upfield.

Methyl Carbons: The two methyl carbons on the phenyl ring would give signals in the upfield region, typically around δ 15-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 125 - 150 |

| Aromatic C-H | 110 - 130 |

| C4 (C-OH) | 60 - 70 |

| C2/C6 | 40 - 55 |

| C3/C5 | 25 - 40 |

| Ar-CH₃ | 15 - 25 |

Note: This is a predicted data table based on analogous structures.

Two-Dimensional NMR Techniques in Complex Structure Assignment

For unambiguous assignment of the ¹H and ¹³C NMR signals, especially for the complex spin systems of the piperidine ring, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between the C4-H proton and its neighbors on C3 and C5, and between the protons on C2 and C3, and C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the piperidine ring and the dimethylphenyl group, for example, by observing a correlation between the C2/C6 protons of the piperidine ring and the quaternary carbon of the phenyl ring attached to the nitrogen.

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

C-H Stretches:

Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the piperidine and methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aryl-nitrogen bond would likely be found in the 1300-1400 cm⁻¹ range.

C-O Stretch: The stretching vibration of the alcohol C-O bond would typically appear in the 1000-1200 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Broad, Strong |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-2960 | Strong |

| C=C (aromatic) | 1450-1600 | Medium to Strong |

| C-N (aryl) | 1300-1400 | Medium |

| C-O (alcohol) | 1000-1200 | Strong |

Note: This is a predicted data table based on analogous structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₃H₁₉NO), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 205.30 g/mol ).

The fragmentation pattern can give valuable structural information. Common fragmentation pathways for N-aryl piperidin-4-ol derivatives may include:

Loss of a water molecule from the molecular ion.

Cleavage of the piperidine ring, leading to characteristic fragment ions.

Fragmentation of the N-aryl bond.

X-ray Crystallography in Determining Solid-State Structures of Related Piperidin-4-ol Derivatives

These studies typically reveal that the piperidine ring adopts a chair conformation, which is the most stable arrangement. The orientation of the substituents (the aryl group at the nitrogen and the hydroxyl group at C4) can be determined as either axial or equatorial. In many N-aryl-4-hydroxypiperidines, the bulky aryl group preferentially occupies the equatorial position to minimize steric hindrance. The hydroxyl group's orientation can be influenced by intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Computational and Theoretical Investigations of 1 3,4 Dimethylphenyl Piperidin 4 Ol and Its Molecular Interactions

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These ab initio and density functional approaches provide deep insights into orbital energies, charge distribution, and molecular stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is often favored for its balance of accuracy and computational cost. numberanalytics.com A DFT study of 1-(3,4-Dimethylphenyl)piperidin-4-ol would involve calculating the electron density to determine the molecule's ground-state properties.

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure of the molecule. researchgate.netmdpi.com

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) can be computed to help interpret experimental spectral data and confirm functional groups. mdpi.comresearchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.egresearchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of interaction. ijcce.ac.irnih.gov

For piperidine (B6355638) derivatives, DFT studies have been used to analyze structural stability, charge transfer within the molecule, and reactivity descriptors. researchgate.netijcce.ac.ir For instance, a study on N-(2,3,5,6-Tetrafluoropyridin-4-yl) formamide (B127407) used DFT to investigate its structural, spectroscopic, and electronic properties. ijcce.ac.ir

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity; a larger gap implies higher stability. ekb.eg |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating that each electron moves in the average field of all other electrons. aau.dkcore.ac.uk While useful, HF neglects the correlation between the motions of individual electrons. wikipedia.org

Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.orgwustl.edu The most common level is second-order Møller-Plesset perturbation theory (MP2), which offers a good balance between improved accuracy and computational demand. numberanalytics.comq-chem.com MP2 calculations are particularly valuable for studying non-covalent interactions where electron correlation is significant. rsc.org

A comparative study using HF and MP2 for this compound would yield:

A baseline calculation of the molecular geometry and energy from the HF method. researchgate.net

A more accurate energy and geometry calculation from the MP2 method, which accounts for electron correlation.

Insights into the stability of different conformers where dispersion forces, a component of electron correlation, may play a role.

Studies on piperidine and its derivatives have shown that DFT methods like B3LYP often provide results in better agreement with experimental data than the HF method, while MP2 provides further refinement. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound involves constructing a three-dimensional model to study its physical and chemical properties. A key aspect of this is conformational analysis, which aims to identify the most stable spatial arrangements (conformers) of the molecule.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For 4-substituted piperidines, the substituent can be in either an axial or an equatorial position. The relative stability of these two conformers is a central question.

Axial vs. Equatorial Conformation: For this compound, the hydroxyl (-OH) group at the 4-position can be either axial or equatorial. Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. researchgate.net

Influence of N-Substituent: The large 3,4-dimethylphenyl group on the nitrogen atom will also have conformational preferences and can influence the ring's geometry.

Computational Approach: Conformational analysis is typically performed using molecular mechanics force fields for an initial search, followed by more accurate quantum chemical calculations (like DFT) to determine the relative energies (e.g., free enthalpy differences, ΔG) of the identified conformers. nih.govd-nb.info

Studies on fluorinated piperidines have shown that the conformational preference is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors, which can be rationalized through computational analysis. researchgate.netd-nb.info

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

|---|---|---|---|

| Equatorial-OH | 0.00 | ~70% | Generally the more stable conformer due to lower steric hindrance. |

| Axial-OH | +0.75 | ~30% | Less stable due to 1,3-diaxial interactions. nih.gov |

In Silico Docking and Binding Mode Analysis for Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, a docking study would involve:

Preparation: Obtaining the 3D structure of a target protein and preparing the 3D structure of the ligand, this compound. nih.gov

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD, Schrödinger's Glide) to systematically search for possible binding poses of the ligand within the active site of the protein.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). researchgate.net The top-ranked poses are then analyzed to understand the binding mode.

Binding mode analysis examines the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov Key interactions include:

Hydrogen Bonds: The hydroxyl group and the piperidine nitrogen of the ligand can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The dimethylphenyl ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. nih.gov

π-Cation Interactions: The aromatic ring can interact with positively charged residues, or the protonated piperidine nitrogen can interact with aromatic residues. nih.govnih.gov

Docking studies of other piperidine derivatives have successfully identified crucial interactions, such as salt bridges with key residues like Glu172 and Asp126 in the sigma-1 receptor. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves. frontiersin.org

An MD simulation of the this compound-protein complex would:

Assess the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored over time to see if the complex remains stable. nih.gov

Reveal conformational changes in both the ligand and the protein upon binding.

Provide a more accurate estimation of binding free energy through methods like MM-PBSA or MM-GBSA. frontiersin.org

Identify key amino acid residues that are consistently involved in interactions with the ligand throughout the simulation. researchgate.net

MD simulations are computationally intensive but provide invaluable information on the flexibility of the system and the stability of intermolecular interactions, confirming and refining the hypotheses generated from docking studies. nih.gov

Structure Activity Relationship Sar and Molecular Recognition Studies of 1 3,4 Dimethylphenyl Piperidin 4 Ol Derivatives

Impact of N-Phenyl Substitution Patterns on Molecular Recognition Characteristics

The N-phenyl group of 1-(aryl)piperidin-4-ol derivatives serves as a crucial anchor for interaction with various biological targets, and modifications to its substitution pattern can profoundly influence binding affinity and selectivity. The electronic and steric properties of substituents on this aromatic ring dictate the nature and strength of interactions within the binding pocket of a receptor or enzyme.

Research into N-aryl derivatives has shown that both the nature and position of the substituents are critical. For instance, in studies of related N-phenylpiperazine compounds, it has been observed that electron-withdrawing groups can enhance acaricidal activity. The position of these substituents is also a determining factor, with para-substituted derivatives often showing higher activity compared to meta- or ortho-substituted counterparts, the latter of which can lead to a significant drop or complete loss of activity. This suggests a specific spatial and electronic requirement within the binding site.

Furthermore, studies on broader classes of N-aryl compounds have demonstrated that combining beneficial substitution patterns can lead to synergistic effects, significantly improving potency. For example, incorporating a para-methoxy group on one aryl ring and a meta-methoxy group on another part of the molecule resulted in a nearly three-fold improvement in activity compared to compounds with only one of these features. This underscores the potential for fine-tuning molecular recognition through strategic placement of substituents on the N-phenyl ring of piperidin-4-ol derivatives. The electronic nature of these substituents is also a key factor; strong electron-releasing groups (like methoxy) or electron-withdrawing groups (like nitro) can dramatically influence the chemical properties and reactivity of the entire molecule, which in turn affects its biological activity.

| N-Phenyl Substituent | Position | Electronic Effect | Impact on Activity |

| Chloro | Para | Electron-withdrawing | Higher activity than meta- or ortho-isomers |

| Chloro | Ortho | Electron-withdrawing | Almost inactive |

| Trifluoromethylsulfonyl | Para | Strong electron-withdrawing | High activity |

| Methoxy | Para | Electron-donating | Can be beneficial, but context-dependent |

| Nitro | Para | Strong electron-withdrawing | Can be detrimental depending on the system |

Stereochemical Influences on Molecular Interactions within Piperidin-4-ol Scaffolds

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For piperidin-4-ol scaffolds, which possess a flexible six-membered ring and potentially multiple chiral centers, stereochemical considerations are of utmost importance in molecular recognition. The introduction of chiral centers into the piperidine (B6355638) scaffold can significantly enhance biological activity and selectivity, as well as modulate physicochemical properties and improve pharmacokinetic profiles. enamine.netnih.gov

One of the key stereochemical aspects of the piperidin-4-ol ring is the orientation of its substituents, which can be either axial or equatorial. This orientation can have a profound impact on the molecule's interaction with its biological target. For example, the positioning of functional groups in a β-axial position relative to the piperidine nitrogen can lead to intramolecular hydrogen bonding and specific dipolar interactions that are not possible in the β-equatorial position. nih.govcambridgemedchemconsulting.com These intramolecular interactions can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. The basicity and lipophilicity of the piperidine nitrogen are also modulated by the axial or equatorial placement of nearby functional groups, which in turn affects how the molecule interacts with the typically charged or polar residues in a binding pocket. nih.govcambridgemedchemconsulting.com

Studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to the compound of interest, have explored the contribution of methyl groups at the 3 and 4 positions to their antagonist activity at opioid receptors. researchgate.net A systematic investigation revealed that the presence and relative stereochemistry of these methyl groups are crucial for maintaining a pure antagonist profile, indicating that they make key steric or hydrophobic contacts within the receptor binding site. researchgate.net

| Stereochemical Feature | Position | Influence on Molecular Interaction | Example Effect |

| Substituent Orientation | β to Nitrogen | Modulates basicity and lipophilicity through intramolecular interactions. nih.govcambridgemedchemconsulting.com | Axial substituents can engage in intramolecular hydrogen bonding, pre-organizing the ligand for binding. nih.govcambridgemedchemconsulting.com |

| Ring Substitution | 3 and 4 positions | Affects receptor binding and functional activity (e.g., agonist vs. antagonist). researchgate.net | The trans-dimethyl configuration in some analogs is critical for pure opioid antagonist activity. researchgate.net |

| Chirality | Various | Can enhance biological activity, selectivity, and pharmacokinetic properties. enamine.netnih.gov | Introduction of a chiral center can lead to enantiomers with significantly different biological activities. |

| Cis/Trans Isomerism | Ring Substituents | Determines the overall molecular shape and fit within a binding pocket. | A specific isomeric form may be required for optimal interaction with the target protein. |

Role of the Piperidin-4-ol Hydroxyl Group in Specific Molecular Interactions

The hydroxyl group at the 4-position of the piperidin-4-ol scaffold is a key functional group that often plays a pivotal role in molecular recognition through its ability to act as both a hydrogen bond donor and acceptor. blumberginstitute.org The presence and orientation of this hydroxyl group can significantly impact the binding affinity and selectivity of a ligand for its biological target.

In many receptor-ligand interactions, the 4-hydroxyl group has been shown to form crucial hydrogen bonds with amino acid residues in the binding pocket. For example, in computational and structural studies of ligands binding to the histamine (B1213489) H3 receptor, the oxygen atom of a 4-oxypiperidine moiety (acting as a hydrogen bond acceptor) was observed to form a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr115). enamine.net Similarly, in a cocrystal structure of a cyclohexane (B81311) analog with a cyclin-dependent kinase, the 4-hydroxyl group was found to maintain a weak hydrogen bond with the backbone carbonyl of a glutamine residue (Gln131). nih.gov Modeling studies in this case suggested that repositioning the hydroxyl group could even strengthen this interaction, highlighting the sensitivity of binding affinity to the precise location of this functional group. nih.gov

The importance of the 4-hydroxyl group is often demonstrated by comparing the activity of a piperidin-4-ol derivative with an analog lacking this group. In a study of CCR5 receptor antagonists, it was noted that the hydroxyl group plays an important role in the binding of the series of compounds. blumberginstitute.org The significance of this group is further underscored in studies of sigma-1 receptor ligands, where the reduction of a 4-aroyl group to a 4-hydroxyl group led to a significant increase in binding affinity for the most potent compounds, in one case by as much as 11-fold. researchgate.net This suggests that the hydroxyl group provides a highly favorable interaction that the carbonyl group cannot replicate.

| Compound Series | Modification | Effect on Binding Affinity | Receptor/Target |

| 4-Aroylpiperidines | Reduction of carbonyl to hydroxyl | 11-fold increase for the most potent ligand. researchgate.net | Sigma-1 Receptor |

| Naphthalene-based Antagonists | Addition of a cis-hydroxyl group | 3-fold decrease in affinity. | P2Y14 Receptor |

| Cyclohexane Inhibitors | Transition to hydroxypiperidines | Improved potency. nih.gov | Cyclin-Dependent Kinase 2 (CDK2) |

Bioisosteric Replacements within the Piperidine Scaffold and their Effect on Molecular Recognition

One of the most explored bioisosteres for piperidine is the azaspiro[3.3]heptane scaffold. researchgate.net This rigid, spirocyclic system can mimic the three-dimensional shape of piperidine while offering distinct physicochemical properties. For example, replacing a piperidine ring with a 2-azaspiro[3.3]heptane has been shown to reduce lipophilicity (logD) by approximately 0.4 units. researchgate.net An even greater reduction was observed with 1-azaspiro[3.3]heptane. researchgate.net This can be advantageous for improving the pharmacokinetic profile of a drug candidate. In a practical application, the incorporation of a 1-azaspiro[3.3]heptane core into the local anesthetic drug bupivacaine, in place of the original piperidine ring, resulted in a new analog with retained high activity. nih.govresearchgate.net However, it is important to note that when not used as a terminal group, the geometric changes induced by the spirocyclic core may make it an unsuitable bioisostere. nih.gov

Other bicyclic systems, such as tropanes (8-azabicyclo[3.2.1]octanes), have also been employed as conformationally restricted piperidine bioisosteres. cambridgemedchemconsulting.com The rigid tropane (B1204802) scaffold locks the piperidine ring into a specific conformation, which can be beneficial if that conformation is close to the bioactive one, as it reduces the entropic cost of binding. Studies on muscarinic M1 positive allosteric modulators have shown that replacing a phenylpiperidine with a tropane derivative can be a viable strategy. blumberginstitute.org

Smaller ring systems like pyrrolidine (a five-membered ring) have also been used as piperidine bioisosteres. nih.govnih.gov The switch from a six- to a five-membered ring alters the bond angles and the distances between substituents, which can affect how the molecule fits into a binding pocket. In the development of oxytocin (B344502) receptor antagonists, replacing a piperidine ring with an azetidine (B1206935) (a four-membered ring) led to a tenfold improvement in aqueous solubility while maintaining high binding affinity. nih.gov This highlights how ring size modification can be used to fine-tune physicochemical properties.

The choice of a bioisosteric replacement depends on the specific requirements of the drug design project, including the desired changes in potency, selectivity, and pharmacokinetic properties. The impact of these replacements on molecular recognition is often a complex interplay of steric, electronic, and conformational effects.

| Piperidine Bioisostere | Key Structural Feature | Impact on Physicochemical Properties | Example Application |

| Azaspiro[3.3]heptane | Spirocyclic, rigid | Reduces lipophilicity (logD), can improve metabolic stability. researchgate.net | Replacement in Bupivacaine retained high anesthetic activity. nih.govresearchgate.net |

| Tropane | Bicyclic, conformationally restricted | Reduces conformational flexibility, can influence pKa. cambridgemedchemconsulting.com | Used in the design of muscarinic M1 modulators. blumberginstitute.org |

| Pyrrolidine | Five-membered ring | Alters bond angles and substituent distances. nih.gov | Can be used to modify the overall shape and basicity of the scaffold. nih.gov |

| Azetidine | Four-membered ring | Can improve aqueous solubility. nih.gov | Replacement in an oxytocin antagonist improved solubility while maintaining affinity. nih.gov |

Future Research Directions and Advanced Methodologies for 1 3,4 Dimethylphenyl Piperidin 4 Ol Research

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic routes that provide precise control over the stereocenter at the C4 position of the 1-(3,4-dimethylphenyl)piperidin-4-ol is of paramount importance. While numerous methods exist for the synthesis of substituted piperidines, future work should focus on novel, efficient, and highly stereoselective pathways. nih.gov

Promising strategies include the asymmetric hydrogenation of corresponding pyridinium (B92312) salt precursors. This can be achieved using transition metal catalysts combined with chiral ligands, a method that has proven effective for a variety of N-heterocyclic compounds. nih.gov Another avenue involves the diastereoselective reduction of a precursor ketone, 1-(3,4-dimethylphenyl)piperidin-4-one. The use of chiral reducing agents or substrate-controlled approaches could afford high diastereomeric excess.

Furthermore, multicomponent reactions and cascade cyclizations offer a route to building the piperidine (B6355638) core with inherent stereocontrol. nih.govresearchgate.net For instance, an iridium(III)-catalyzed hydrogen borrowing cascade could enable the stereoselective synthesis of substituted piperidines from simpler starting materials. nih.gov These advanced methods provide access to enantiomerically pure C4-substituted piperidines, which is crucial for evaluating the stereoisomers of this compound for their distinct pharmacological profiles. nih.govsemanticscholar.org

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a 1-(3,4-dimethylphenyl)-1,2,3,6-tetrahydropyridin-4-ol or related pyridinium precursor using a chiral catalyst (e.g., Rhodium or Ruthenium-based). | High enantioselectivity, potentially high yields. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Diastereoselective Ketone Reduction | Reduction of 1-(3,4-dimethylphenyl)piperidin-4-one using chiral reducing agents (e.g., CBS catalyst) or chiral auxiliaries attached to the piperidine nitrogen. | Well-established methodology, availability of various reagents. | Stoichiometric use of chiral reagents, removal of chiral auxiliaries. |

| Chiral Pool Synthesis | Starting from readily available chiral building blocks, such as amino acids, to construct the piperidine ring. whiterose.ac.uk | Access to enantiomerically pure products. | Potentially longer synthetic routes, limited availability of suitable starting materials. |

| Enzymatic Resolution | Kinetic resolution of a racemic mixture of this compound using enzymes like lipases. | High enantioselectivity, mild reaction conditions. | Maximum 50% yield for the desired enantiomer, requires screening for suitable enzymes. |

Application of Advanced Spectroscopic Techniques for Real-time Monitoring and In Situ Analysis

To optimize synthetic pathways, a deep understanding of reaction mechanisms, kinetics, and the formation of intermediates is essential. Process Analytical Technology (PAT), utilizing advanced spectroscopic techniques, enables real-time, in-line monitoring of chemical reactions. mdpi.compolito.it This approach moves beyond traditional off-line analysis, offering significant advantages in terms of process control, efficiency, and safety. polito.it

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be implemented for in situ analysis. mdpi.com For example, during the reduction of the corresponding piperidinone, FTIR spectroscopy could monitor the disappearance of the carbonyl (C=O) stretching frequency and the appearance of the hydroxyl (O-H) band in real-time. mdpi.com Raman spectroscopy, which is particularly effective in aqueous media and less sensitive to water interference than IR, can provide complementary information on molecular structure and bond vibrations. mdpi.com These methods allow for precise determination of reaction endpoints, detection of side products, and the generation of comprehensive kinetic data. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

| Technique | Principle | Information Gained | Suitability for this compound Synthesis |

|---|---|---|---|

| In-line FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Functional group transformation (e.g., C=O to C-OH), reactant consumption, product formation. | Excellent for monitoring key functional group changes in non-aqueous solvents. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing information on vibrational modes. | Complementary to IR, strong signals for symmetric bonds, suitable for aqueous and solid-phase synthesis. | Useful for monitoring reactions in various media and for fingerprinting intermediates and products. |

| Process NMR | Utilizes the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural confirmation of reactants, intermediates, and products; quantitative analysis. | Provides the most detailed structural information for mechanistic studies, though with higher equipment cost. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by chromophores. | Concentration of aromatic species or conjugated systems. mdpi.com | Can monitor the concentration of the 3,4-dimethylphenyl moiety if its absorbance changes predictably during the reaction. |

Integration of Machine Learning and Artificial Intelligence in Computational Design and SAR Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can be leveraged to accelerate the design and optimization of derivatives of this compound. Specifically, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structures. nih.govresearchgate.net

The process involves generating a dataset of this compound derivatives with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov ML algorithms—such as support vector machines (SVM), random forests, or artificial neural networks—are trained on this dataset to build a predictive model that correlates the descriptors with activity. nih.govresearchgate.net Such models can screen virtual libraries of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.gov For a robust QSAR model, determination coefficients (r²) should typically be greater than 0.6. tandfonline.com

Table 3: Machine Learning Algorithms for SAR Prediction

| Algorithm | Description | Application in Piperidine Derivative Design |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable. | Provides simple, interpretable models for initial SAR exploration. nih.govresearchgate.net |

| Support Vector Machine (SVM) | A supervised learning model that analyzes data for classification and regression analysis. | Effective for handling complex, non-linear relationships between molecular structure and activity. nih.gov |

| Random Forest (RF) | An ensemble learning method that operates by constructing a multitude of decision trees at training time. | Robust against overfitting and can handle large datasets with numerous descriptors. |

| Artificial Neural Networks (ANN) | Computing systems inspired by the biological neural networks that constitute animal brains. | Capable of modeling highly complex and non-linear SAR, useful for large and diverse datasets. nih.gov |

Exploration of New Chemical Space through Scaffold Diversification Based on the Piperidin-4-ol Core

The this compound scaffold provides a robust starting point for exploring new chemical space to identify novel chemical entities with improved pharmacological profiles. rsc.orgnih.gov Scaffold diversification involves systematically modifying the core structure to modulate its physicochemical, pharmacokinetic, and pharmacodynamic properties. thieme-connect.com

Several diversification strategies can be envisioned. First, substitutions can be introduced at other positions on the piperidine ring. This can alter the molecule's conformation and introduce new vectors for interaction with biological targets. nih.gov Second, the 3,4-dimethylphenyl moiety can be replaced with other aromatic or heteroaromatic systems to probe the impact on target binding and properties like solubility and metabolism. Third, bioisosteric replacement of the piperidine ring itself with other saturated heterocycles (e.g., morpholine, piperazine, or thiomorpholine) could lead to compounds with different ADME (absorption, distribution, metabolism, and excretion) profiles while potentially retaining biological activity. researchgate.netnih.gov Such strategies are integral to expanding intellectual property and discovering next-generation therapeutic agents. thieme-connect.com

Table 4: Scaffold Diversification Strategies

| Strategy | Modification Example | Potential Outcome |

|---|---|---|

| Piperidine Ring Substitution | Introduction of alkyl or fluoro groups at the C2, C3, C5, or C6 positions. | Altered lipophilicity, metabolic stability, and conformational preference. |

| Aryl Group Modification | Replacement of the 3,4-dimethylphenyl group with naphthyl, quinolinyl, or benzofuranyl moieties. | Modified target interactions, exploration of different binding pockets. |

| Hydroxyl Group Derivatization | Conversion of the C4-hydroxyl to an ether, ester, or amine. | Modulation of hydrogen bonding capacity, prodrug strategies. |

| Core Scaffold Hopping | Bioisosteric replacement of the piperidin-4-ol ring with a tropanol or azepane-4-ol core. | Altered 3D shape, pKa, and pharmacokinetic properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,4-Dimethylphenyl)piperidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, piperidin-4-ol derivatives are often synthesized via coupling of substituted phenyl groups to the piperidine ring. Optimization includes adjusting catalyst loading (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization improves yield and purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with analogs (e.g., 1-methyl-4-phenylpiperidin-4-ol in ). Key signals include hydroxyl protons (~1.5–2.5 ppm) and aromatic protons (6.5–7.5 ppm) .

- HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow OSHA and EPA guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste disposal : Segregate organic waste and consult certified agencies for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C and 60°C .

- Deuteration : Replace exchangeable protons (e.g., -OH) with deuterium to simplify splitting patterns .

Q. What strategies mitigate low yields in catalytic hydrogenation steps during synthesis?

- Methodological Answer : Optimize catalyst systems:

- Catalyst selection : Use Pd/C or Raney Ni under H pressure (1–3 atm).

- Additives : Introduce triethylamine to neutralize acidic byproducts that poison catalysts .

- Kinetic monitoring : Track reaction progress via TLC or in situ IR to halt at optimal conversion.

Q. How do structural modifications to the piperidine ring affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies are key:

- Substituent screening : Test analogs with varied aryl groups (e.g., 4-fluoro vs. 3,4-dimethylphenyl) for receptor binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Employ high-resolution techniques:

- LC-HRMS : Detect impurities at <0.1% levels with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- GC-MS : Identify volatile byproducts (e.g., residual solvents) using a DB-5MS column .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer : Standardize protocols:

- QC testing : Validate each batch via NMR, HPLC, and elemental analysis .

- Biological replicates : Use ≥3 independent experiments with positive/negative controls (e.g., reference agonists/antagonists) .

Q. What computational tools can predict the metabolic stability of this compound?

- Methodological Answer : Use in silico platforms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.